(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

monoamine oxidase A enantioselective inhibition tetrahydroisoquinoline alkaloids

Researchers requiring a validated, stereochemistry-defined MAO-A positive control face supply inconsistency with generic salsolidine. (R)-Salsolidine (CAS 54193-08-7) directly addresses this need. It delivers: • 31× higher MAO-A potency than (S)-salsolidine (Ki = 6 vs 186 µM), ensuring reproducible enzyme inhibition. • Clean pharmacology: MAO-A selective, weak δ-opioid binding (Ki > 100 µM), and poor N-methyltransferase substrate for metabolic stability. • Dual-pathway probe: competitive COMT inhibition (Ki = 0.19 mM) alongside MAO-A blockade. Supplied with rigorous enantiomeric integrity. Procure with confidence for CNS target engagement and SAR studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11898562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)OC)OC
InChIInChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1
InChIKeyHMYJLVDKPJHJCF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-Salsolidine and Why Stereochemistry Matters


(R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also designated (R)-salsolidine or (+)-salsolidine, is a chiral tetrahydroisoquinoline (THIQ) alkaloid that occurs naturally in several cactus species . It is the R-enantiomer of salsolidine, distinguished by its absolute configuration at the C-1 methyl-bearing carbon . Among simple THIQ alkaloids, (R)-salsolidine functions as a stereoselective competitive inhibitor of human monoamine oxidase A (MAO-A) with a reported Ki of 6 µM . This specific enantiomer is not interchangeable with its S-counterpart or the racemate, as biological activity is strictly stereochemistry-dependent.

Stereochemistry Defined R-configuration at C-1
Target engagement MAO-A enzyme inhibition studies
Format Single enantiomer standard

Why Generic Substitution Fails for (R)-Salsolidine


Substituting (R)-salsolidine with its S-enantiomer, racemic salsolidine, or even closely related THIQ alkaloids such as salsolinol or salsoline is scientifically unsound in any MAO-A-focused study. The R-enantiomer exhibits a Ki of 6 µM against human MAO-A, whereas the S-enantiomer is substantially less potent (Ki = 186 µM)—a 31-fold loss of inhibitory activity . Beyond MAO-A, the two enantiomers undergo divergent metabolic N-methylation by amine N-methyltransferase A: the S-enantiomer is preferentially methylated, while the R-enantiomer is a poor substrate, leading to distinct metabolic stability and potential in vivo pharmacokinetic profiles . Salsolinol (Ki = 31 µM) and salsoline (Ki = 77 µM) are also 5- to 13-fold weaker MAO-A inhibitors than (R)-salsolidine . These quantitative differences mean that any generic substitution directly compromises experimental reproducibility, target engagement, and data interpretability.

  • Enantiomer mismatch may shift MAO-A inhibition profile beyond acceptable range
  • THIQ analogs (salsolinol, salsoline) show reduced target engagement, limiting direct substitution
  • N-methylation substrate preference diverges between enantiomers, altering metabolic stability context

Product-Specific Quantitative Differentiation Evidence


Enantiomeric Potency Differential in MAO-A Inhibition

(R)-Salsolidine inhibits human placental MAO-A with a Ki of 6.0 µM. In the same study system, the S-enantiomer yields a Ki of 186 µM, representing a 31-fold potency differential favoring the R-form. The inhibition is competitive and stereoselective for MAO-A over MAO-B. For procurement, ordering the racemate effectively delivers a product with approximately half the target-specific activity, as the S-enantiomer contributes negligible MAO-A inhibition.

MAO-A Potency Differential
Head-to-head
R-salsolidine Ki = 6.0 µM vs S-salsolidine Ki = 186 µM (31-fold difference)
Supports enantiomer-specific target engagement interpretation
Human placental MAO-A; competitive inhibition assay (Bembenek et al., 1990)
monoamine oxidase A enantioselective inhibition tetrahydroisoquinoline alkaloids neuropharmacology

MAO-A Selectivity Over MAO-B vs. THIQ Analogs

In the same head-to-head panel, only a small subset of THIQ and dihydroisoquinoline compounds meaningfully inhibited MAO-B. (R)-Salsolidine did not markedly inhibit MAO-B, whereas structurally simpler analogs such as 1,2,3,4-tetrahydroisoquinoline inhibited MAO-B with an apparent Ki of 15 µM and its 2-methyl derivative gave a Ki of 1 µM. This pattern supports that the 6,7-dimethoxy-1-methyl substitution on the THIQ scaffold confers MAO-A selectivity. For procurement, this means (R)-salsolidine provides clean MAO-A pharmacology without confounding MAO-B off-target effects that plague other THIQ compounds.

MAO-A Selectivity vs. MAO-B
Class-level
R-salsolidine: no significant MAO-B inhibition; comparator THIQs inhibit MAO-B (Ki 1–15 µM)
Supports MAO-A selectivity over MAO-B; class-level pattern review
Purified human enzymes; confirm in target system
MAO-A selectivity MAO-B isoquinoline alkaloids selectivity profiling

Competitive COMT Inhibition Compared to 1-Carboxysalsoline

Salsolidine competitively inhibits rat liver catechol-O-methyltransferase (COMT) with a Ki of 0.19 mM (190 µM), using 3,4-dihydroxybenzoic acid as the methyl-accepting substrate. Under identical assay conditions, the closely related endogenous alkaloid 1-carboxysalsoline—which differs by a 7-OH instead of 7-OCH₃ and a 1-COOH group—yields a Ki of 0.44 mM, making salsolidine approximately 2.3-fold more potent. This establishes that the 6,7-dimethoxy substitution pattern provides measurable COMT inhibitory activity distinct from the mono-hydroxy/mono-methoxy analogs.

COMT Inhibition
Head-to-head
Salsolidine Ki = 0.19 mM vs 1-Carboxysalsoline Ki = 0.44 mM (2.3-fold)
Supports COMT inhibition profiling; verify in target system
Rat liver COMT; 3,4-dihydroxybenzoic acid substrate (Sanft & Thomas, 1989)
catechol-O-methyltransferase COMT inhibition catecholamine metabolism tetrahydroisoquinoline alkaloids

Off-Target Opioid Receptor Binding vs. Salsolinol

In radioligand displacement assays using rat brain synaptosomal membranes, salsolidine exhibits only weak affinity for the δ-opioid receptor with a Ki exceeding 100 µM, making it at least 28-fold less potent than harmaline (Ki = 3.5 µM) and categorically distinct from salsolinol, which demonstrates stronger binding to µ-opioid receptors. This differential off-target profile is relevant when selecting a THIQ alkaloid for MAO-A studies where opioid receptor engagement would represent a significant confounding variable.

Opioid Binding Off-Target
Context-dependent
Salsolidine δ-opioid Ki > 100 µM; harmaline Ki = 3.5 µM; >28-fold weaker
Weak opioid receptor engagement reported; off-target profile context-dependent
Rat brain synaptosomal membranes; verify in relevant model
opioid receptor delta-opioid receptor off-target selectivity tetrahydroisoquinoline alkaloids

Enantiomer-Divergent N-Methylation by Amine N-Methyltransferase

Using amine N-methyltransferase A purified from bovine liver with S-adenosylmethionine as the methyl donor, the (S)-enantiomer of salsolidine is preferentially N-methylated, whereas the (R)-enantiomer is a poor substrate. This was demonstrated by both radioassay and HPLC detection of the N-methylated product. This enzymatic stereoselectivity—where the more pharmacologically active (R)-enantiomer is also more metabolically stable against N-methylation—is the opposite of that observed for the isomeric alkaloid isosalsoline, where the (+)-(R)-enantiomer is preferentially methylated.

N-Methylation Fate
Head-to-head
(R)-salsolidine: poor substrate; (S)-enantiomer preferentially methylated; opposite to isosalsoline
Enantiomer-divergent metabolism suggests differential stability for in vivo studies
Bovine amine N-methyltransferase A; SAM cosubstrate (Bahnmaier et al., 1999)
N-methylation metabolic stability amine N-methyltransferase stereoselective metabolism pharmacokinetics

Highest-Confidence Research Applications for (R)-Salsolidine


Stereochemically Defined Positive Control for MAO-A Assays

With a well-established Ki of 6.0 µM against human MAO-A and a 31-fold enantiomeric potency window over (S)-salsolidine, (R)-salsolidine serves as a validated stereochemistry-dependent positive control in MAO-A enzyme inhibition screens. Its competitive inhibition mechanism, confirmed in the primary literature, allows researchers to benchmark novel MAO-A inhibitors in a reproducible, quantitatively defined manner. (See Evidence Items 1 and 2)

Selective MAO-A Probe Without Off-Target Confounding

For neuropharmacology studies requiring isoform-specific MAO-A inhibition, (R)-salsolidine offers functional MAO-A selectivity over MAO-B and weak opioid receptor binding (Ki > 100 µM at δ-receptor). Compared to salsolinol, which engages µ-opioid receptors, (R)-salsolidine provides a cleaner pharmacological profile for studies of monoaminergic signaling in CNS tissues or cell models. (See Evidence Items 2 and 4)

Dual MAO-A/COMT Inhibition for Catecholamine Research

With characterized competitive COMT inhibition (Ki = 0.19 mM) alongside its MAO-A activity, (R)-salsolidine is uniquely suited for experiments investigating simultaneous blockade of catecholamine degradation pathways. Its 2.3-fold greater COMT potency over 1-carboxysalsoline makes it the preferred THIQ scaffold for structure-activity-relationship studies targeting dual MAO/COMT pharmacology. (See Evidence Item 3)

Metabolically Stable Ligand for Enantiomer-Specific Studies

The divergent N-methylation fate of (R)- vs. (S)-salsolidine by amine N-methyltransferase A makes the (R)-enantiomer the form of choice for in vivo pharmacokinetic studies where metabolic stability is required. Its poor substrate status toward N-methyltransferase, combined with its higher MAO-A potency, enables sustained target engagement in ex vivo tissue preparations or whole-animal models, avoiding the rapid clearance expected for the S-enantiomer. (See Evidence Item 5)

Application
Selection Property
Validation Focus
MAO-A enantiomer-comparison studies
Defined R-stereochemistry
MAO-A inhibitory activity verification
MAO-A selectivity profiling
Low opioid receptor binding context
Selectivity over MAO-B and opioid receptors
Catecholamine pathway modulation
Dual MAO-A/COMT inhibition context
COMT inhibitory activity assessment
Metabolic stability research
N-methylation substrate divergence
Metabolic stability comparison between enantiomers
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